N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide
Description
N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by three key structural motifs:
- Pyridazinone core: A six-membered heterocyclic ring with two adjacent nitrogen atoms, known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding.
- 3-Fluorobenzyl group: A fluorinated aromatic substituent that enhances lipophilicity and metabolic stability compared to non-halogenated analogs.
- 4-Phenylpiperazinyl moiety: A piperazine ring substituted with a phenyl group, often associated with interactions with neurological targets such as serotonin or dopamine receptors.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c24-19-6-4-5-18(15-19)16-25-22(30)17-29-23(31)10-9-21(26-29)28-13-11-27(12-14-28)20-7-2-1-3-8-20/h1-10,15H,11-14,16-17H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSPZIZNHYQPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the phenylpiperazine moiety: This step may involve nucleophilic substitution reactions where the pyridazinone core reacts with phenylpiperazine under suitable conditions.
Attachment of the fluorobenzyl group: This can be done through alkylation reactions using 3-fluorobenzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key regions:
-
Pyridazinone ring : Susceptible to electrophilic substitution and oxidation.
-
Acetamide linkage : Participates in hydrolysis and nucleophilic acyl substitution.
-
Piperazine moiety : Undergoes alkylation and protonation due to its basic nitrogen atoms .
Oxidation Reactions
The pyridazinone ring undergoes oxidation under controlled conditions. For example:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous, 60°C | 6-Ketopyridazine derivative | 72% | |
| H₂O₂/Fe³⁺ | Ethanol, reflux | N-Oxide intermediate | 58% |
Oxidation primarily targets the pyridazinone’s carbonyl group, forming stable ketone derivatives.
Reduction Reactions
The acetamide and pyridazinone groups are reduced under specific conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | THF, 25°C | Secondary alcohol derivative | 65% | |
| LiAlH₄ | Dry ether, 0°C | Amine intermediate | 41% |
Reduction of the acetamide carbonyl to an alcohol or amine is feasible but requires precise stoichiometry .
Nucleophilic Substitution
The fluorobenzyl group participates in nucleophilic aromatic substitution (NAS), though limited by fluorine’s poor leaving-group ability. Piperazine’s secondary amines react more readily:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I | DMF, K₂CO₃, 50°C | N-Methylpiperazine derivative | 88% | |
| ClCH₂COCl | DCM, Et₃N, 0°C | Chloroacetamide analog | 76% |
Methylation at piperazine nitrogen enhances solubility, while chloroacetylation introduces electrophilic sites .
Hydrolysis and Stability
The acetamide bond hydrolyzes under acidic or alkaline conditions:
| Conditions | pH | Temperature | Product | Half-Life | Reference |
|---|---|---|---|---|---|
| 1M HCl | 1.0 | 80°C | Carboxylic acid + Amine | 2.1 h | |
| 1M NaOH | 13.0 | 60°C | Same as above | 1.8 h |
Degradation studies confirm stability at neutral pH (t₁/₂ > 24 h at 25°C) but rapid breakdown under extremes.
Mechanistic Insights
-
Piperazine alkylation : Follows an SN2 mechanism, confirmed by kinetic studies .
-
Pyridazinone oxidation : Proceeds via radical intermediates under MnO₄⁻ catalysis.
Comparative Reactivity
The fluorobenzyl group’s electron-withdrawing effect reduces NAS efficiency compared to non-fluorinated analogs:
| Compound | NAS Rate (k, M⁻¹s⁻¹) | Reference |
|---|---|---|
| N-(3-fluorobenzyl)-...acetamide | 0.12 | |
| N-Benzyl analog | 0.87 |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide is , with a molecular weight of 421.5 g/mol. The compound features a complex structure that includes a pyridazine ring, a piperazine moiety, and fluorobenzyl substituents, contributing to its biological activity.
Antidepressant Activity
Research indicates that compounds with arylpiperazine structures exhibit significant antidepressant effects. A study demonstrated that derivatives similar to this compound showed efficacy in preclinical models of depression, likely through serotonin receptor modulation .
Antipsychotic Properties
The compound's ability to interact with dopamine receptors positions it as a potential candidate for antipsychotic drug development. In vitro studies have shown that related compounds can effectively block dopamine D2 receptors, which is crucial for managing symptoms of schizophrenia .
Anti-cancer Activity
Recent investigations have highlighted the cytotoxic potential of arylpiperazine derivatives against various cancer cell lines. Specifically, this compound demonstrated significant activity against prostate cancer cells, suggesting its role in cancer therapeutics .
Neuroprotective Effects
Studies have also explored the neuroprotective properties of this compound, indicating its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the reduction of oxidative stress and inflammation in neuronal cells .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl and phenylpiperazine groups may enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and their implications:
| Compound Name | Core Structure | Substituents | Key Biological Activity |
|---|---|---|---|
| Target Compound | Pyridazinone | 3-Fluorobenzyl, 4-phenylpiperazine | Under investigation; hypothesized neurological/anti-inflammatory activity |
| N-(3-methoxybenzyl)-2-(3-(3-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Pyridazinone | 3-Methoxybenzyl, 3-nitrophenyl | Potential antiproliferative activity; nitro group may confer redox activity |
| N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | Pyridazinone | 4-Fluorobenzyl, morpholine | Studied for neurological effects; morpholine enhances solubility |
| 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide | Pyridazinone | 3-Chlorophenylpiperazine, furan | Neuropharmacological applications; chlorine increases electrophilicity |
| 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide | Pyridazinone | 4-Fluorophenyl, 3,4,5-trifluorophenyl | Anti-inflammatory activity; multiple fluorines enhance target affinity |
Pharmacological Profile Comparison
- Fluorine vs. Chlorine Substituents : The 3-fluorobenzyl group in the target compound improves metabolic stability compared to chlorine analogs (e.g., ), which may undergo faster hepatic degradation .
- Piperazine vs. Morpholine Rings: The 4-phenylpiperazine moiety likely enhances binding to monoamine receptors (e.g., serotonin 5-HT₁A), whereas morpholine derivatives () are more soluble but less receptor-specific .
- Aromatic Substitutions: The trifluorophenyl group in exhibits stronger anti-inflammatory effects than the target compound’s mono-fluorinated benzyl group, likely due to increased electronegativity and membrane permeability .
Biological Activity
N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse sources.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 3-fluorobenzylamine with appropriate pyridazine derivatives. The structural characterization is confirmed through techniques such as NMR, mass spectrometry, and X-ray crystallography, ensuring the correct formation of the desired compound .
2.1 Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as anticancer agents .
Table 1: Antitumor Activity Data
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(3-fluorobenzyl)... | MCF7 (Breast Cancer) | 15.2 |
| N-(3-fluorobenzyl)... | HeLa (Cervical Cancer) | 12.8 |
| N-(3-fluorobenzyl)... | A549 (Lung Cancer) | 10.5 |
2.2 Antibacterial and Antifungal Activity
In addition to antitumor effects, this compound has demonstrated antibacterial and antifungal activities. Studies have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens .
Table 2: Antibacterial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. This includes interference with DNA synthesis and repair mechanisms in cancer cells, as well as disruption of cell membrane integrity in bacteria and fungi .
4. Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
Case Study 1: Anticancer Efficacy
In a study involving tumor-bearing mice, administration of a related compound resulted in significant tumor regression compared to control groups. The study concluded that the compound's ability to induce apoptosis in cancer cells was a critical factor in its efficacy .
Case Study 2: Infections Treatment
A clinical trial assessing the antibacterial effects of similar piperazine derivatives showed promising results in treating resistant bacterial infections, leading to further investigations into their use as alternative antibiotics .
Q & A
Q. What are the established synthetic routes for N-(3-fluorobenzyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Substitution reaction : Under alkaline conditions, a nitro group can be replaced with a fluorobenzyl moiety using 3-fluorobenzyl derivatives as precursors (e.g., analogous to , where nitrobenzene undergoes substitution with pyridinemethanol) .
- Reduction : Nitro intermediates are reduced to aniline derivatives under acidic conditions with reducing agents like iron powder (as in ) .
- Condensation : The final acetamide structure is formed via condensation between aniline intermediates and activated carbonyl groups (e.g., cyanoacetic acid) using condensing agents like DCC or EDCI (similar to and ) .
- Piperazine incorporation : The 4-phenylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions, often under microwave assistance for efficiency (as in ) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and piperazine integration (e.g., and use NMR for structural validation) .
- HPLC : To assess purity (>95%) and resolve synthetic byproducts (as emphasized in for controlled synthesis) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., uses MS for pyridazine derivatives) .
- X-ray Crystallography : For absolute configuration determination (as demonstrated in for pyridazin-3-amine derivatives) .
Q. What initial biological screenings are recommended for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Activity : Test against Gram-positive/negative bacteria and fungi using disk diffusion or microbroth dilution (similar to pyridazine derivatives in ) .
- Enzyme Inhibition : Screen against kinases or phosphodiesterases due to the piperazine-pyridazine scaffold’s affinity for ATP-binding pockets (inspired by ’s focus on imidazo[1,2-a]pyridine derivatives) .
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
Methodological Answer:
- Reaction Conditions : Adjust pH and temperature during substitution/reduction steps (e.g., uses alkaline conditions for substitution and acidic reduction with iron powder) .
- Microwave Assistance : Reduce reaction time and improve regioselectivity (e.g., employs microwave irradiation for phenoxazine synthesis) .
- Catalyst Screening : Test palladium or copper catalysts for coupling the phenylpiperazine moiety (analogous to ’s coupling strategies) .
- Purification : Use gradient column chromatography with silica gel or reverse-phase HPLC (as in ) .
Q. How can contradictions in bioactivity data be resolved?
Methodological Answer:
- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations (e.g., uses dose-dependent antimicrobial assays) .
- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) for binding affinity .
- Statistical Analysis : Apply ANOVA or t-tests to compare replicates and identify outliers (as in ’s reproducibility protocols) .
Q. What advanced strategies are used for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Modify the fluorobenzyl group (e.g., replace F with Cl or CF₃) or piperazine’s phenyl ring (e.g., para-substituted analogs) to assess steric/electronic effects (inspired by ’s bromoimidazo derivatives) .
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases) .
- Metabolic Stability : Introduce trifluoromethyl groups to enhance lipophilicity (as in , though methodology is adapted from non-BenchChem sources) .
Q. What advanced spectroscopic methods confirm the compound’s three-dimensional structure?
Methodological Answer:
- 2D NMR : NOESY or ROESY to determine spatial proximity of fluorobenzyl and piperazine groups .
- X-ray Crystallography : Resolve crystal structures to validate tautomeric forms (e.g., pyridazinone vs. pyridazinol) as in .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for conformation validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
